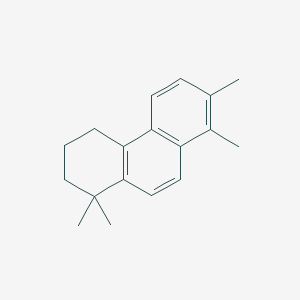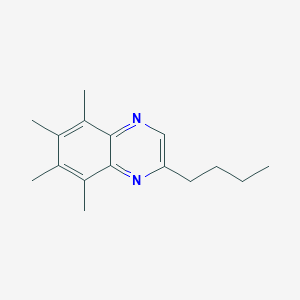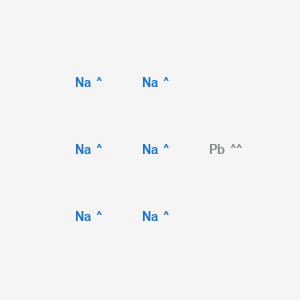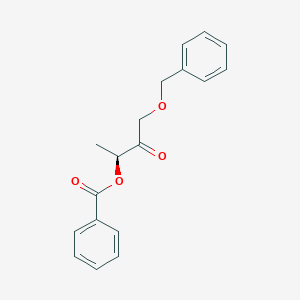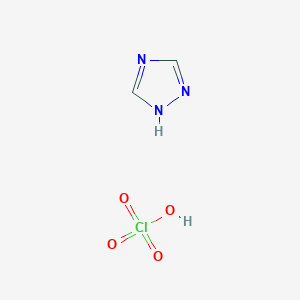
perchloric acid;1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;1H-1,2,4-triazole is a compound that combines perchloric acid with 1H-1,2,4-triazole. Perchloric acid is a strong acid commonly used in analytical chemistry, while 1H-1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-1,2,4-triazole can be synthesized through various methods, including the cycloaddition reaction of reactive cumulenes with nitrile precursors and the microwave irradiation method . Another common method involves the acylation of thiosemicarbazide with formic acid, followed by cyclization and oxidation .
For the preparation of perchloric acid;1H-1,2,4-triazole, one method involves reacting 1H-1,2,4-triazole with perchloric acid in ethanol at room temperature . This reaction results in the formation of the desired compound, which can be further purified through crystallization.
Industrial Production Methods
Industrial production of 1H-1,2,4-triazole typically involves large-scale synthesis using the methods mentioned above. The production process is optimized for yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-triazole undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Protonation at position 4 in concentrated hydrochloric acid to form triazolium chloride.
Oxidation and Reduction Reactions: Oxidation of 1,2,4-triazole-3(5)-thiol to 1,2,4-triazole.
Substitution Reactions: Reactions with alkyl or aryl halides to form substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, formic acid, and various alkyl or aryl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include substituted triazoles, triazolium salts, and oxidized triazole derivatives. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1H-1,2,4-triazole and its derivatives have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Incorporated into various drugs, including antifungal agents like fluconazole and itraconazole.
Industry: Used in the production of corrosion inhibitors, dyes, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-triazole involves its ability to form non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . For example, in antifungal applications, triazole derivatives inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to cell death.
Comparaison Avec Des Composés Similaires
1H-1,2,4-triazole is often compared with its isomer, 1,2,3-triazole. Both compounds have similar structures but differ in the arrangement of nitrogen atoms within the ring. 1,2,4-triazole is more commonly used in pharmaceuticals due to its favorable pharmacokinetic and pharmacodynamic properties .
Similar Compounds
1,2,3-Triazole: Another isomer with similar applications but different nitrogen arrangement.
Imidazole: A five-membered ring with two nitrogen atoms, used in various biological and industrial applications.
Tetrazole: A five-membered ring with four nitrogen atoms, known for its use in pharmaceuticals and explosives.
Propriétés
Numéro CAS |
133790-02-0 |
|---|---|
Formule moléculaire |
C2H4ClN3O4 |
Poids moléculaire |
169.52 g/mol |
Nom IUPAC |
perchloric acid;1H-1,2,4-triazole |
InChI |
InChI=1S/C2H3N3.ClHO4/c1-3-2-5-4-1;2-1(3,4)5/h1-2H,(H,3,4,5);(H,2,3,4,5) |
Clé InChI |
ROJHVXSYTXDCTF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NN1.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


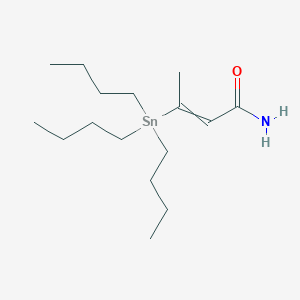
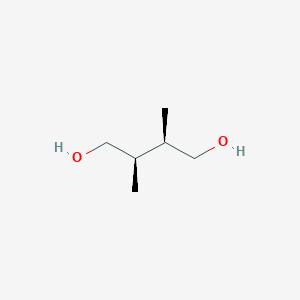
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
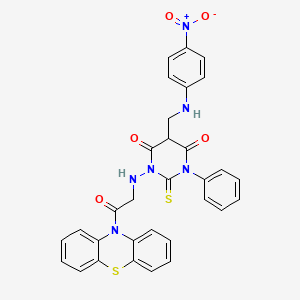
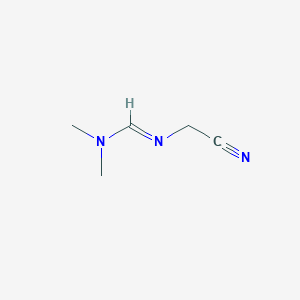
![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
